N-[3-(5-methyltetrazol-1-yl)phenyl]-2-(triazol-1-yl)benzamide
Description
N-[3-(5-methyltetrazol-1-yl)phenyl]-2-(triazol-1-yl)benzamide is a complex organic compound that features both tetrazole and triazole rings. These heterocyclic structures are known for their stability and versatility in various chemical reactions. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry, materials science, and industrial applications.
Properties
IUPAC Name |
N-[3-(5-methyltetrazol-1-yl)phenyl]-2-(triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O/c1-12-20-21-23-25(12)14-6-4-5-13(11-14)19-17(26)15-7-2-3-8-16(15)24-10-9-18-22-24/h2-11H,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTPNRPSFCKHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyltetrazol-1-yl)phenyl]-2-(triazol-1-yl)benzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: This can be achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.
Formation of the Triazole Ring: This often involves a one-pot synthesis where amidines react with carboxylic acids followed by cyclization with hydrazines.
Coupling of the Rings: The final step involves coupling the tetrazole and triazole rings to the benzamide backbone under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyltetrazol-1-yl)phenyl]-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(5-methyltetrazol-1-yl)phenyl]-2-(triazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly as an antifungal and anticancer agent.
Mechanism of Action
The mechanism of action of N-[3-(5-methyltetrazol-1-yl)phenyl]-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. In medicinal applications, it may interact with enzymes or receptors, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the triazole and benzamide components.
1,2,4-Triazole: Contains the triazole ring but lacks the tetrazole and benzamide components.
Benzamide: The simplest form of the benzamide backbone without the heterocyclic rings.
Uniqueness
N-[3-(5-methyltetrazol-1-yl)phenyl]-2-(triazol-1-yl)benzamide is unique due to the combination of tetrazole and triazole rings with a benzamide backbone. This structure provides a versatile platform for various chemical modifications and applications, making it more versatile compared to its simpler counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
